2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine, also known as TMD or metiazepine, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This molecule is a diazepine derivative, which means that it contains a seven-membered ring with two nitrogen atoms and three carbon atoms.
Mechanism Of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is thought to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal activity, resulting in the anxiolytic, sedative, and anticonvulsant effects of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
Biochemical And Physiological Effects
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This also contributes to the anxiolytic and sedative effects of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine in lab experiments is its ability to cross the blood-brain barrier, which allows it to act on the central nervous system. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has a relatively long half-life, which allows for sustained effects. However, one limitation of using 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine in lab experiments is its potential for toxicity, particularly at high doses.
Future Directions
There are a number of future directions for research on 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine. One area of interest is the potential for 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine and its potential for toxicity. Finally, there is potential for the development of new 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine derivatives with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. Its anxiolytic, sedative, and anticonvulsant effects make it a potential treatment for a number of neurological disorders. However, further research is needed to fully understand the mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine and its potential for toxicity.
Synthesis Methods
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine can be achieved through various methods, including the reaction of 2-methyl-1,4-butanediamine with ethyl chloroformate, or by the reaction of 2-methyl-1,4-butanediamine with ethyl formate and sodium hydroxide. Another method involves the reaction of 2-methyl-1,4-butanediamine with phosgene, followed by the reaction with sodium azide to produce 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic and sedative effects, making it useful for the treatment of anxiety disorders and insomnia. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to have anticonvulsant and antiepileptic effects, making it a potential treatment for epilepsy.
properties
CAS RN |
18237-68-8 |
---|---|
Product Name |
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine |
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine |
InChI |
InChI=1S/C6H12N2/c1-6-7-4-2-3-5-8-6/h2-5H2,1H3,(H,7,8) |
InChI Key |
YSMWZGUYANZCOM-UHFFFAOYSA-N |
SMILES |
CC1=NCCCCN1 |
Canonical SMILES |
CC1=NCCCCN1 |
synonyms |
4,5,6,7-Tetrahydro-2-methyl-1H-1,3-diazepine |
Origin of Product |
United States |
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